NSC 95397

Descripción general

Descripción

NSC 95397 es un compuesto de molécula pequeña basado en quinona conocido por sus potentes efectos inhibitorios sobre las fosfatasas de doble especificidad, particularmente la familia cdc25. Estas fosfatasas juegan un papel crucial en la regulación de la progresión del ciclo celular mediante la desfosforilación de las quinasas dependientes de ciclina.

Métodos De Preparación

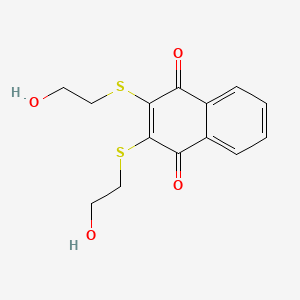

La síntesis de NSC 95397 implica la reacción de 2,3-dicloro-1,4-naftoquinona con 2-mercaptoetanol en condiciones básicas. La reacción procede a través de un mecanismo de sustitución nucleófila, lo que da como resultado la formación de 2,3-bis[(2-hidroxietil)tio]-1,4-naftoquinona. El compuesto se purifica luego mediante recristalización para obtener un producto de alta pureza .

Análisis De Reacciones Químicas

Chemical Reactions and Interactions

-

Inhibition of Cdc25 Phosphatases: NSC 95397 inhibits Cdc25A, Cdc25B, and Cdc25C with Ki values of 32, 96, and 40 nM, respectively . It displays 125 to 180-fold selectivity for Cdc25A over VH1-related dual-specificity phosphatase and protein tyrosine phosphatase 1b .

-

Reactions with Hydroxyl Derivatives: Researchers have synthesized hydroxyl derivatives of this compound, such as monohydroxyl-NSC 95397 (M-NSC) and dihydroxyl-NSC 95397 (D-NSC), to enhance its hydrophilic properties and cellular effects . These derivatives can be prepared by adding 2-mercaptoethanol to solutions of 5-hydroxy-1,4-naphthoquinone or 5,8-dihydroxy-1,4-naphthoquinone .

-

DNA Damage Response: NSC95397 treatment leads to an increase in γH2AX mean fluorescence intensity, a general marker of DNA damage . It also increases markers of single-stranded DNA lesions .

Key findings

-

Impact on Cell Cycle: this compound blocks the G2/M phase transition in cells .

-

Induction of Apoptosis: this compound induces apoptosis in colon cancer cells through the activation of caspase-dependent mechanisms . It increases the levels of cleaved caspase-9, -3, -7, and PARP .

-

Inhibition of Cell Proliferation: this compound reduces cell viability and inhibits the proliferation of colon cancer cell lines in a dose- and time-dependent manner .

-

Reversal of HIV-1 Latency: NSC95397 reactivates latent viral transcription and synergizes with other latency-reversing agents . It increases markers of DNA damage .

-

Eryptosis Induction: NSC-95397 triggers eryptosis, characterized by cell shrinkage and cell membrane scrambling, in erythrocytes . This effect is partly mediated by Ca2+ entry, oxidative stress, and ceramide production .

Data tables

Table 1: IC50 Values of this compound in Colon Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| SW480 | 9.9 |

| SW620 | 14.1 |

| DLD-1 | 18.6 |

Table 2: Synergy of NSC95397 with SAHA in Latency Reversal

| Cell Line | NSC95397 [uM] | SAHA [uM] | CI | Drug—Drug Effect |

|---|---|---|---|---|

| J-Lat 10.6 | 1.5 | 12.5 | 1.18 | Slight Antagonism |

| 1.5 | 5.0 | 0.64 | Synergism | |

| 1.5 | 1.0 | 0.59 | Synergism | |

| J-Lat 5A8 | 1.5 | 12.5 | 1.17 | Slight Antagonism |

| 1.5 | 5.0 | 0.89 | Slight Synergism | |

| 1.5 | 1.0 | 1.01 | Nearly Additive | |

| ACH-2 | 2.5 | 20.0 | 1.65 | Antagonism |

| 2.5 | 10.0 | 0.75 | Moderate Synergism | |

| 2.5 | 2.0 | 0.50 | Synergism | |

| 2.5 | 0.5 | 0.88 | Slight Synergism | |

| U1 | 2.5 | 20.0 | 3.91 | Strong Antagonism |

CI: Combination Index. CI < 1 indicates synergism, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

Aplicaciones Científicas De Investigación

Efficacy in Colon Cancer

Research has demonstrated that NSC 95397 effectively suppresses proliferation and induces apoptosis in various colon cancer cell lines, including SW480, SW620, and DLD-1. The compound exhibits dose-dependent effects, with half-maximal inhibitory concentrations (IC50) reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| SW480 | 9.9 |

| SW620 | 14.1 |

| DLD-1 | 18.6 |

The compound's effectiveness is attributed to its ability to regulate cell-cycle-related proteins such as p21 and caspases, leading to reduced cell viability and anchorage-independent growth .

Targeting CtBP

This compound has also been identified as an inhibitor of the carboxyl-terminal binding protein (CtBP), which is overexpressed in many cancers. By disrupting the interaction between CtBP and its transcriptional partners, this compound may enhance apoptosis and inhibit tumorigenesis . This dual action—targeting both MKP-1 and CtBP—underscores its potential as a multifaceted therapeutic agent.

Latency-Reversing Agent

Recent studies have identified this compound as a novel latency-reversing agent for HIV-1. In medium-throughput screening of over 4,250 compounds, this compound was shown to reactivate latent viral transcription without significant cytotoxicity to host cells . This property could be pivotal in developing strategies to purge latent HIV reservoirs in infected individuals.

Colon Cancer Treatment

In a detailed study involving colon cancer cell lines, treatment with this compound resulted in significant reductions in cell viability over time. The study highlighted that SW480 cells were particularly sensitive to the compound's effects compared to other lines . The results suggest that this compound could be integrated into therapeutic regimens for patients with resistant forms of colon cancer.

HIV Latency Reactivation

Another case study demonstrated the effectiveness of this compound in reactivating latent HIV-1 in J-Lat cell lines, which are engineered to model latent infection. The compound successfully stimulated viral expression, indicating its potential utility in HIV cure strategies .

Mecanismo De Acción

NSC 95397 ejerce sus efectos inhibiendo la actividad catalítica de las fosfatasas de doble especificidad cdc25. Estas fosfatasas son responsables de la desfosforilación de las quinasas dependientes de ciclina, que son esenciales para la progresión del ciclo celular. Al inhibir las fosfatasas cdc25, this compound evita la activación de las quinasas dependientes de ciclina, lo que lleva al arresto del ciclo celular en la fase G2/M. Esta inhibición también desencadena la apoptosis a través de la activación de caspasas y la regulación de proteínas relacionadas con el ciclo celular como p21 y quinasas dependientes de ciclina .

Comparación Con Compuestos Similares

NSC 95397 es único entre los inhibidores de la fosfatasa cdc25 debido a su alta selectividad y potencia. Los compuestos similares incluyen:

NSC 663284: Otro inhibidor de la fosfatasa cdc25 con una estructura química diferente pero efectos inhibitorios similares.

NSC 119875: Un compuesto basado en quinona con actividad inhibitoria contra las fosfatasas cdc25, aunque menos potente que this compound.

NSC 663284: Un inhibidor estructuralmente distinto de las fosfatasas cdc25 con una eficacia comparable

This compound destaca por su capacidad de inhibir múltiples isoformas de las fosfatasas cdc25 (cdc25A, cdc25B y cdc25C) con alta selectividad y potencia, lo que lo convierte en una herramienta valiosa para estudiar la regulación del ciclo celular y desarrollar terapias contra el cáncer .

Actividad Biológica

NSC 95397 is a small molecule compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article delves into its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound is a quinone-based compound with the molecular formula and a molecular weight of approximately 310.38 g/mol.

- Mechanism of Action : It primarily functions as an inhibitor of dual-specificity phosphatases, notably the Cdc25 family and mitogen-activated protein kinase phosphatase-1 (MKP-1). These enzymes are crucial in regulating cell cycle progression and signaling pathways associated with cell proliferation and survival in cancer cells .

Antitumor Efficacy

This compound has been extensively studied for its antitumor effects, particularly against colon cancer cell lines. Research indicates that it suppresses cell proliferation and induces apoptosis through several mechanisms:

-

Inhibition of Cell Proliferation :

- In studies involving colon cancer cell lines SW480, SW620, and DLD-1, this compound demonstrated a dose- and time-dependent reduction in cell viability. The half-maximal inhibitory concentrations (IC50) were found to be 9.9 μM for SW480, 14.1 μM for SW620, and 18.6 μM for DLD-1 cells .

- The compound also inhibited anchorage-independent growth, suggesting its potential to prevent tumorigenesis .

-

Induction of Apoptosis :

- This compound promotes apoptosis by enhancing the expression of pro-apoptotic factors such as p21 and activating caspase-3 via ERK1/2 signaling pathways. This was evidenced by increased caspase activity in treated cells .

- The apoptotic effect was confirmed through various assays including MTT assays for cell viability and Western blot analyses to assess protein expression levels related to apoptosis .

Inhibition of Protein Interactions

This compound has been identified as an effective disruptor of protein-protein interactions involving the Carboxyl-terminal binding protein (CtBP), which is often overexpressed in cancers. By inhibiting the CtBP-E1A interaction, this compound can potentially reverse transcriptional repression associated with tumor progression .

Study on Colon Cancer Cell Lines

A comprehensive study assessed the effects of this compound on three colon cancer cell lines:

| Cell Line | IC50 (μM) | Effect on Proliferation | Apoptosis Induction |

|---|---|---|---|

| SW480 | 9.9 | Significant inhibition | Yes |

| SW620 | 14.1 | Moderate inhibition | Yes |

| DLD-1 | 18.6 | Minimal inhibition | Yes |

The study concluded that this compound effectively reduces viability across multiple colon cancer cell lines while inducing apoptosis, highlighting its potential as a therapeutic agent against colorectal cancer .

Propiedades

IUPAC Name |

2,3-bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4S2/c15-5-7-19-13-11(17)9-3-1-2-4-10(9)12(18)14(13)20-8-6-16/h1-4,15-16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAASHDQFQDDECQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCCO)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294236 | |

| Record name | 2,3-Bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93718-83-3 | |

| Record name | 2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93718-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 95397 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093718833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 93718-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.